MC1R Subtype Selectivity: Dersimelagon vs. Afamelanotide
Dersimelagon exhibits approximately 628-fold selectivity for MC1R over MC3R (Ki 2.26 nM vs. 1420 nM) and 215-fold selectivity over MC5R (Ki 2.26 nM vs. 486 nM). In contrast, afamelanotide (NDP-αMSH) shows minimal selectivity, with Ki values of 0.028 nM (MC1R), 0.17 nM (MC3R), 0.20 nM (MC4R), and 0.21 nM (MC5R), representing <10-fold differences across subtypes [1].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | hMC1R: 2.26 nM; hMC3R: 1420 nM; hMC4R: 32.9 nM; hMC5R: 486 nM |
| Comparator Or Baseline | Afamelanotide (NDP-αMSH): hMC1R: 0.028 nM; hMC3R: 0.17 nM; hMC4R: 0.20 nM; hMC5R: 0.21 nM |
| Quantified Difference | MC1R/MC3R selectivity ratio: Dersimelagon ≈628; Afamelanotide ≈6.1. MC1R/MC5R ratio: Dersimelagon ≈215; Afamelanotide ≈7.5. |
| Conditions | Competitive radioligand binding assay using [125I]-NDP-αMSH on human recombinant MC1R, MC3R, MC4R, and MC5R expressed in HEK293 cells [1]. |
Why This Matters
Higher MC1R subtype selectivity reduces potential off-target pharmacology associated with MC3R/MC5R activation, critical for studies focused on melanogenesis, inflammation, and fibrosis without confounding metabolic or exocrine gland effects.
- [1] Table 3. Comparison of Dersimelagon (MT-7117) and Afamelanotide (NDP-αMSH) binding affinities to four MCR. Pharmaceuticals (Basel). 2023 Dec 25;17(1):31. DOI: 10.3390/ph17010031. View Source
